N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a valuable target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1.
Biology: The compound exhibits biological activities such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of inflammatory and proliferative pathways, making it a potential therapeutic agent for diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit inhibitory activities towards kinases like c-Met and VEGFR-2.
1,2,4-triazolo[1,5-a]pyridines: Similar in structure but differ in the position of the nitrogen atom in the triazole ring.
Uniqueness
N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific substitution pattern and the presence of the ethylphenyl group, which imparts distinct biological activities and chemical properties compared to other triazolopyridine derivatives .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-2-10-3-6-12(7-4-10)16-14(20)11-5-8-13-17-18-15(21)19(13)9-11/h3-9H,2H2,1H3,(H,16,20)(H,18,21) |
InChI Key |
VYDLXSISBXZWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
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